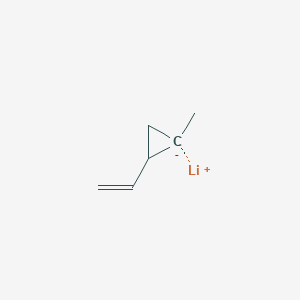
lithium;1-ethenyl-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-ethenyl-2-methylcyclopropane is an organolithium compound that features a cyclopropane ring with a vinyl and a methyl substituent. This compound is of interest due to its unique structural properties and reactivity, which make it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethenyl-2-methylcyclopropane typically involves the reaction of 1-ethenyl-2-methylcyclopropane with an organolithium reagent. One common method is the reaction of 1-ethenyl-2-methylcyclopropane with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-ethenyl-2-methylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Lithium;1-ethenyl-2-methylcyclopropane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems and its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which lithium;1-ethenyl-2-methylcyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes or carbenoids, which can undergo various transformations. The compound can interact with molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;1-ethenyl-2-methylcyclopropane include:
Cyclopropane: A simple cycloalkane with three carbon atoms.
1-ethyl-2-methylcyclopropane: A cyclopropane derivative with an ethyl and a methyl substituent.
Uniqueness
This compound is unique due to the presence of both a vinyl and a methyl group on the cyclopropane ring, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies that require unique structural features .
Properties
CAS No. |
61782-57-8 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;1-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H9.Li/c1-3-6-4-5(6)2;/h3,6H,1,4H2,2H3;/q-1;+1 |
InChI Key |
VBDYRXADOMLECQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1CC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


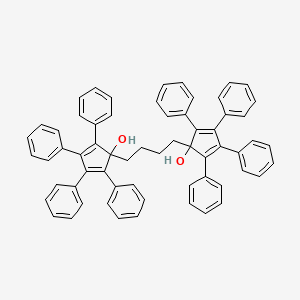
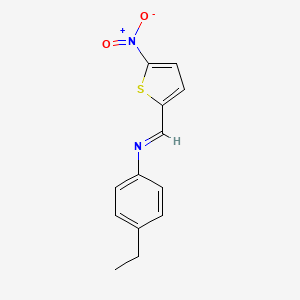
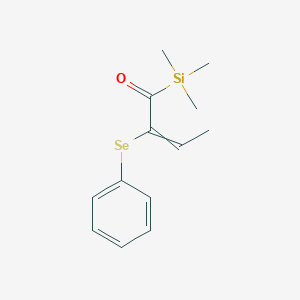
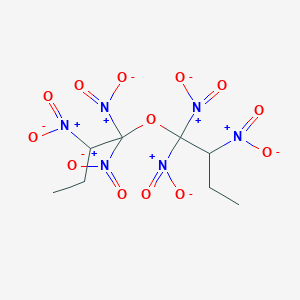
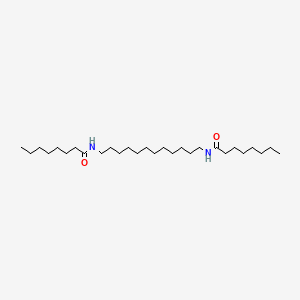
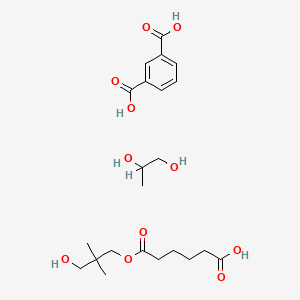
![3,3-Diphenyl-1,4-diazaspiro[4.5]decane-2-thione](/img/structure/B14552350.png)
![(1R,2R)-2-[(2,2-Diethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14552352.png)

![[2-(Trifluoromethanesulfonyl)octyl]benzene](/img/structure/B14552362.png)
![1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole](/img/structure/B14552374.png)
![Triethyl[1-(triethoxysilyl)tridecyl]phosphanium chloride](/img/structure/B14552378.png)
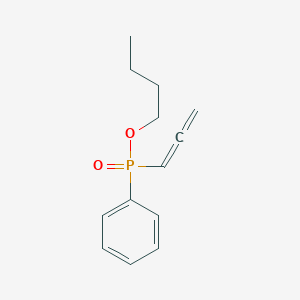
![{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B14552394.png)
